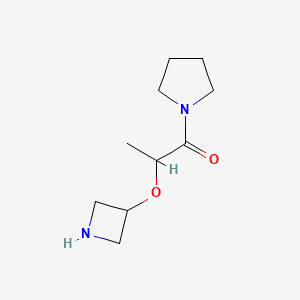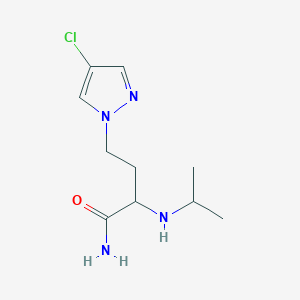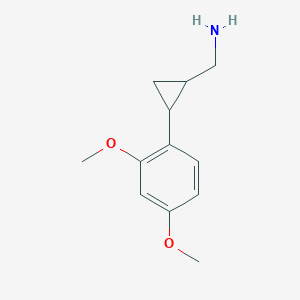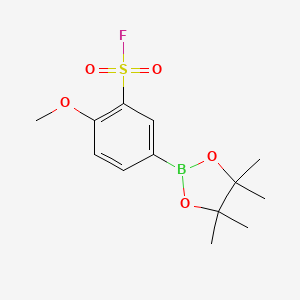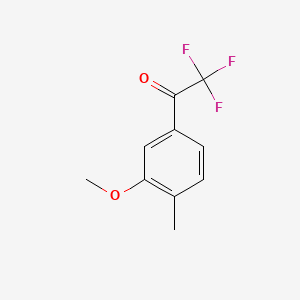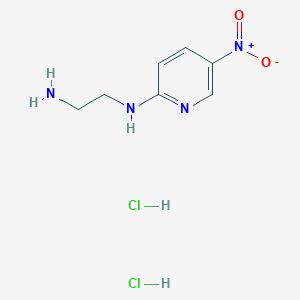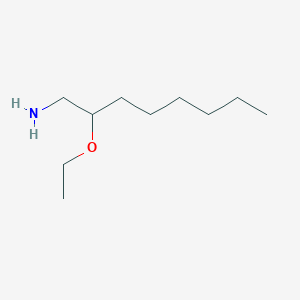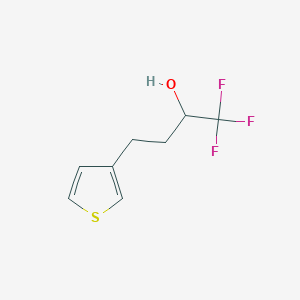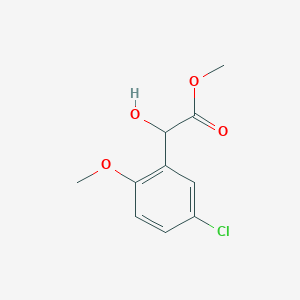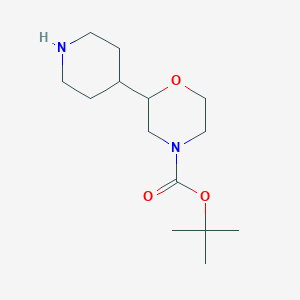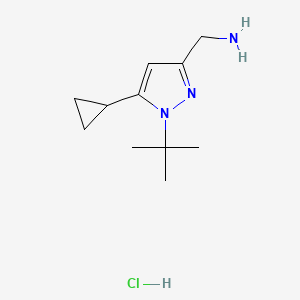
2-Isocyanato-1,1-dimethylcyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isocyanato-1,1-dimethylcyclobutane is a unique organic compound characterized by its cyclobutane ring structure with an isocyanate functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of isocyanates, including 2-Isocyanato-1,1-dimethylcyclobutane, typically involves the reaction of amines with phosgene. due to the hazardous nature of phosgene, alternative non-phosgene methods have been developed. These methods include the reduction carbonylation, oxidation carbonylation, and the use of dimethyl carbonate or urea .
Industrial Production Methods: Industrial production of isocyanates often employs the phosgene process, which involves the reaction of primary amines with phosgene to form isocyanates and hydrogen chloride. Non-phosgene methods are also being explored to mitigate the environmental and health risks associated with phosgene .
Análisis De Reacciones Químicas
Types of Reactions: 2-Isocyanato-1,1-dimethylcyclobutane undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Hydrolysis: Reacts with water to produce amines and carbon dioxide.
Polymerization: Reacts with diols or polyols to form polyurethanes.
Common Reagents and Conditions:
Alcohols: Used in the formation of urethanes.
Water: Used in hydrolysis reactions.
Diols/Polyols: Used in the production of polyurethanes.
Major Products:
Urethanes: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Formed from hydrolysis.
Polyurethanes: Formed from polymerization reactions.
Aplicaciones Científicas De Investigación
2-Isocyanato-1,1-dimethylcyclobutane has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Polymer Chemistry: Utilized in the production of polyurethanes, which are used in foams, coatings, and adhesives.
Material Science: Explored for its potential in creating new materials with unique properties
Mecanismo De Acción
The mechanism of action of 2-Isocyanato-1,1-dimethylcyclobutane involves its reactivity with nucleophiles due to the electrophilic nature of the isocyanate group. This reactivity allows it to form various products, such as urethanes and polyurethanes, through addition reactions with alcohols and other nucleophiles .
Comparación Con Compuestos Similares
- Hexamethylene diisocyanate (HDI)
- Isophorone diisocyanate (IPDI)
- Toluene diisocyanate (TDI)
- Methylenediphenyl diisocyanate (MDI)
Comparison: 2-Isocyanato-1,1-dimethylcyclobutane is unique due to its cyclobutane ring structure, which imparts different steric and electronic properties compared to linear or aromatic isocyanates like HDI, IPDI, TDI, and MDI. These differences can influence its reactivity and the properties of the polymers formed from it .
Propiedades
Fórmula molecular |
C7H11NO |
|---|---|
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
2-isocyanato-1,1-dimethylcyclobutane |
InChI |
InChI=1S/C7H11NO/c1-7(2)4-3-6(7)8-5-9/h6H,3-4H2,1-2H3 |
Clave InChI |
PHLVNABTABMIGU-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC1N=C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


